molecular formula C14H10N2O2 B5696154 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione

2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione

Cat. No. B5696154
M. Wt: 238.24 g/mol
InChI Key: ZKGLWEWDZDOSQK-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione (NPD) is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione is not fully understood. However, studies have shown that 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase. In antibacterial studies, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been shown to inhibit the growth of Gram-positive bacteria by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been shown to have various biochemical and physiological effects. In anticancer studies, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been shown to induce apoptosis and cell cycle arrest in cancer cells. In antiviral studies, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been shown to inhibit the replication of the hepatitis C virus. In antibacterial studies, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been shown to disrupt the bacterial cell wall, leading to bacterial death.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione is its potential as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. However, one of the limitations of 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione is its limited solubility in common organic solvents, which can make it difficult to work with in the lab.

Future Directions

There are several future directions for 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione research. One potential direction is the development of 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione-based anticancer drugs. Another potential direction is the use of 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione as a building block for the synthesis of organic semiconductors with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione and its potential applications in various fields.
Conclusion:
In conclusion, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione in various fields.

Synthesis Methods

2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione can be synthesized through a one-pot reaction involving the condensation of 2-naphthol, ethyl acetoacetate, and 2,3-diaminopyridine in the presence of acetic acid. The reaction product is then subjected to cyclization in the presence of sulfuric acid to yield 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione.

Scientific Research Applications

2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been investigated for its anticancer, antiviral, and antibacterial properties. In materials science, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, 2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,15-pentaene-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-8-4-1-2-5-9(8)14(18)12-11(13)15-10-6-3-7-16(10)12/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGLWEWDZDOSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N2C1)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-naphtho[2,3-d]pyrrolo[1,2-a]imidazole-5,10-dione

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